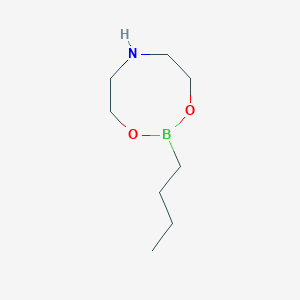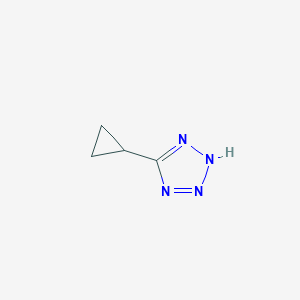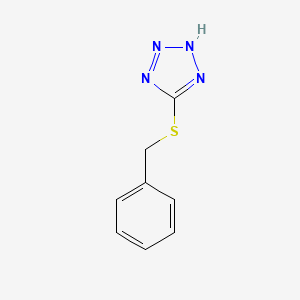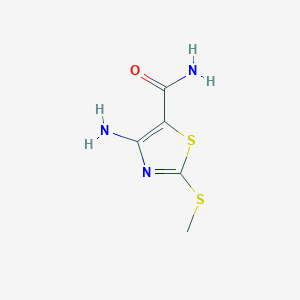
2-丁基-1,3,6,2-二氧杂硼杂环己烷
描述
Synthesis Analysis
The synthesis of 2-Butyl-1,3,6,2-dioxazaborocane involves the esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA), followed by a Br/Li exchange using BuLi/THF at −78 °C, which is a critical step in obtaining various ortho-functionalized arylboronic acids. This process allows for the synthesis of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles with high rotational barriers around the Caryl bond, indicating the compound's significant steric hindrance and structural complexity (Dąbrowski et al., 2007).
Molecular Structure Analysis
Structural studies of dioxazaborocanes reveal that the boron-nitrogen distances provide unambiguous evidence for the presence of the B←N transannular interaction, a key feature of these compounds. The coordination polyhedra of the boron atoms in complexes such as 2-Fluoro-1,3,6,2-dioxazaborocanes can be described as distorted tetrahedra, indicating a unique bonding environment around the boron center (Lermontova et al., 2008).
Chemical Reactions and Properties
Dioxazaborocanes undergo various chemical transformations, which have been explored for the synthesis of functionalized halogenated arylboronic acids. The reactivity of these compounds is significantly influenced by the nature and position of halogen atoms, leading to selective transformations when subjected to reactions with electrophiles (Durka et al., 2009).
科学研究应用
锗衍生物的合成
2-丁基-1,3,6,2-二氧杂硼杂环己烷: 已被用于锗衍生物的合成。 例如,该化合物可以与PhCH2N(CH2CH2O)2GeX2反应,其中X代表不同的取代基 。这些衍生物在材料科学和有机金属化学领域具有潜在应用。
含硼氮化合物的开发
2-丁基-1,3,6,2-二氧杂硼杂环己烷的独特结构,包括硼氮跨环相互作用,使新含硼氮化合物的开发成为可能。 这些化合物因其在创造具有新颖性质的新材料方面的潜在应用而备受关注 .
配位化学
2-丁基-1,3,6,2-二氧杂硼杂环己烷配合物中硼原子的扭曲四面体配位多面体对于配位化学研究具有重要意义。 硼氮距离提供了对键合相互作用的见解,这对于设计基于硼的配体至关重要 .
非线性光学性质
2-丁基-1,3,6,2-二氧杂硼杂环己烷的衍生物因其非线性光学性质而被探索。 这些性质使它们成为光学器件和光子学应用的合适候选者 .
药物研究
该有机硼化合物的结构,包括硼氧硼桥,表明其在药物研究中的潜力。 可以研究其生物活性及其可能的治疗应用.
材料科学
2-丁基-1,3,6,2-二氧杂硼杂环己烷: 由于其有机硼含量,可以作为具有独特性质的材料的前驱体。 有机硼化合物以其在创造聚合物和其他先进材料方面的用途而闻名.
催化
该化合物的结构有利于催化应用。 有机硼化合物通常在有机合成中用作催化剂或催化中间体,而2-丁基-1,3,6,2-二氧杂硼杂环己烷可以在这方面进行探索.
分析化学
由于其独特的化学结构,2-丁基-1,3,6,2-二氧杂硼杂环己烷可用作分析化学应用中的标准品或试剂,特别是在涉及硼检测和定量的方法中.
属性
IUPAC Name |
2-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBWTARQCUNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323796 | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92527-13-4 | |
| Record name | 92527-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)
![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)
